methyl N-[(Z)-pentylideneamino]carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14702-36-4 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
methyl N-[(Z)-pentylideneamino]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-3-4-5-6-8-9-7(10)11-2/h6H,3-5H2,1-2H3,(H,9,10)/b8-6- |
InChI Key |
ZDBJFBQDDNRJLS-VURMDHGXSA-N |
SMILES |
CCCCC=NNC(=O)OC |
Isomeric SMILES |
CCCC/C=N\NC(=O)OC |
Canonical SMILES |
CCCCC=NNC(=O)OC |
Synonyms |
2-Pentylidenehydrazine-1-carboxylic acid methyl ester |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Methyl N Z Pentylideneamino Carbamate
Nucleophilic Addition Chemistry to N-Carbamoyl Imines
Nucleophilic addition to the carbon-nitrogen double bond is a cornerstone of N-carbamoyl imine chemistry and represents one of the most effective strategies for synthesizing amine derivatives. researchgate.netrsc.org The presence of the N-carbamoyl group significantly influences the reactivity and selectivity of these additions.
The N-carbamoyl moiety dramatically increases the electrophilicity of the imine carbon atom, making it significantly more susceptible to nucleophilic attack compared to N-alkyl or N-aryl imines. researchgate.netorganic-chemistry.org This enhanced reactivity stems from the electron-withdrawing nature of the carbamate (B1207046) group.
The primary electronic effect is resonance delocalization. The lone pair of electrons on the imine nitrogen is drawn into the adjacent carbonyl group of the carbamate. This delocalization reduces the electron-donating capability of the nitrogen towards the imine C=N bond, thereby increasing the partial positive charge on the imine carbon. This heightened electrophilicity allows for reactions with a wider range of softer nucleophiles that are typically unreactive with simple imines. rsc.org Consequently, N-carbamoyl imines like methyl N-[(Z)-pentylideneamino]carbamate are excellent electrophiles in various carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net
Nucleophilic additions to N-carbamoyl imines proceed with high regioselectivity, with the nucleophile invariably attacking the electrophilic imine carbon. Of greater synthetic interest is the control of stereoselectivity in these reactions. The addition of nucleophiles to N-carbamoyl imines can be rendered highly diastereoselective, particularly when a chiral auxiliary is incorporated into the imine or nucleophile, or when a chiral catalyst is employed.
For instance, the addition of carbamoyl (B1232498) anions to chiral N-sulfinyl imines has been shown to proceed with excellent diastereoselectivity, providing a direct route to α-amino amides. wikipedia.org Similarly, chiral N-phosphonyl imines react with carbamoyl anions to give chiral N-phosphonyl amino amides with high crude diastereoselectivities, which can be further enhanced through purification. nih.govresearchgate.netacs.org These studies underscore the principle that the stereochemical outcome of nucleophilic additions can be effectively controlled.
Below is a table summarizing representative nucleophilic additions to N-carbamoyl imines, highlighting the achievable stereoselectivity.
| N-Carbamoyl Imine Type | Nucleophile | Catalyst/Auxiliary | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference(s) |
| N-Boc aldimines | Silyl (B83357) Ketene Acetals | Thiourea Catalyst | Excellent ee | tandfonline.com |
| N-Boc aldimines | β-ketoesters | Cinchonine | Up to 95% ee | tandfonline.com |
| N-Boc ketimines | Cyclic β-ketoesters | Pd-NHC Complexes | Moderate dr, good ee | tandfonline.com |
| Chiral N-phosphonyl imines | Carbamoyl anions | Chiral Auxiliary | 84:16 to >99:1 dr | nih.govacs.org |
| N-sulfinyl aldimines | Carbamoyl anions | Chiral Auxiliary | 93:7 to 99:1 dr | wikipedia.org |
Carbon-Nitrogen Bond Forming Transformations
The enhanced electrophilicity of N-carbamoyl imines makes them ideal substrates for a variety of powerful carbon-nitrogen bond-forming reactions, which are fundamental in the synthesis of nitrogen-containing compounds.
The Mannich reaction is a classic aminoalkylation process and one of the most explored transformations involving N-carbamoyl imines. organic-chemistry.org In this reaction, an enolizable carbonyl compound, or its equivalent, adds to the imine electrophile. N-carbamoyl imines have been used extensively in organocatalytic and organometallic Mannich reactions, affording valuable β-amino carbonyl compounds with high levels of stereocontrol. tandfonline.comorganic-chemistry.org
The development of asymmetric Mannich reactions using in situ generated N-carbamoyl imines has further broadened the scope and practicality of this method, avoiding the need to handle the often unstable imine precursors. nih.gov Catalytic systems, including those based on proline, cinchona alkaloids, and chiral phosphoric acids, have been successfully applied to promote highly enantioselective and diastereoselective Mannich reactions between aldehydes or ketones and N-carbamoyl imines. tandfonline.comorganic-chemistry.org
The following table presents selected examples of Mannich reactions involving N-carbamoyl imines.
| Imine Type | Nucleophile (Enol Precursor) | Catalyst/Conditions | Yield / Stereoselectivity | Reference(s) |
| N-Boc aldimines | Acetylacetone | Chiral Phosphoric Acid | Excellent yield and ee | tandfonline.com |
| N-Cbz imines | Acetoacetate / Malonates | Chiral Thiourea Catalyst | Moderate ee | tandfonline.com |
| N-Boc aldimines | Aldehydes | Proline | High yield and syn-selectivity | tandfonline.com |
| N-Boc aldimines | Malonates | Cinchona Alkaloid-derived Thiourea | 55-99% yield, 88-99% ee | tandfonline.com |
| N-Boc aldimines (from α-amido sulfones) | Malonates | Thiourea Cinchona Alkaloid | High yield and ee | nih.gov |
Beyond the Mannich reaction, the imine functionality of this compound is susceptible to a range of other important electrophilic transformations. The high reactivity of the N-carbamoyl imine enables its participation in reactions that are often sluggish with less activated imines.
Strecker Reaction: This involves the addition of a cyanide source (e.g., HCN or TMSCN) to the imine, yielding α-aminonitriles, which are valuable precursors to α-amino acids. Organocatalytic and metal-catalyzed enantioselective Strecker reactions have been successfully developed for N-carbamoyl imines. tandfonline.com
Aza-Henry (Nitro-Mannich) Reaction: This is the addition of a nitroalkane to an imine, producing β-nitroamines. The electron-withdrawing N-carbamoyl group facilitates this reaction, providing access to useful synthetic intermediates that can be further transformed. tandfonline.com
Aziridination: N-carbamoyl imines can react with sulfur ylides or diazo compounds in the presence of metal catalysts to form N-carbamoyl protected aziridines. These reactions can proceed with good yields and stereoselectivities. tandfonline.com
Aza-Baylis-Hillman Reaction: This reaction involves the coupling of the imine with an activated alkene, typically catalyzed by a nucleophilic catalyst like a tertiary amine or phosphine. The high electrophilicity of N-carbamoyl imines makes them suitable substrates for this transformation. tandfonline.com
Chemical Transformations of the Carbamate Group
While the primary site of reactivity in this compound is the electrophilic imine carbon, the carbamate moiety itself can undergo important chemical transformations. The most significant of these is its cleavage, which serves as a deprotection step to unveil the primary or secondary amine. The stability of the carbamate group under a variety of reaction conditions makes it an excellent protecting group, but its efficient removal is crucial for synthetic utility. rsc.orgmasterorganicchemistry.com
The cleavage of methyl carbamates, such as the one in the title compound, typically requires conditions that differ from those used for more labile carbamates like Boc (acid-labile) or Cbz (hydrogenolysis). Several methods have been developed for the deprotection of methyl carbamates:
Nucleophilic Cleavage: Strong nucleophiles can attack the methyl group in an SN2 fashion, leading to the release of a carbamic acid intermediate that spontaneously decarboxylates to the free amine. Reagents such as sodium hydrogen telluride in DMF have been shown to smoothly deprotect methyl carbamates in moderate to good yields. tandfonline.comtandfonline.com More recently, a milder system using 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) has been developed, which shows excellent functional group tolerance and is effective for cleaving methyl, Cbz, and Alloc carbamates. organic-chemistry.orgnih.govorganic-chemistry.org
Basic or Acidic Hydrolysis: While generally stable, forceful hydrolytic conditions (strong acid or base at elevated temperatures) can cleave the carbamate bond, though these harsh conditions may not be compatible with sensitive functional groups elsewhere in the molecule.
Reductive Cleavage: Certain strong reducing agents can also effect the cleavage of carbamates, although this is less common for simple methyl carbamates compared to benzyl (B1604629) carbamates (Cbz group).
The strategic removal of the carbamate group after it has served its purpose—activating the imine for nucleophilic attack and protecting the nitrogen—is a key final step in many synthetic sequences utilizing these versatile intermediates.
Selective Cleavage and Deprotection Strategies
The carbamate group in N-carbamoyl imines serves as an activating group, enhancing the electrophilicity of the imine carbon, while also functioning as a protecting group for the corresponding amine. The selective cleavage of the methyl carbamate in this compound is a critical step in synthetic sequences to liberate the free amine. However, methyl carbamates are generally recognized as being more robust and difficult to cleave compared to other carbamate protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
Several methods have been developed for the deprotection of carbamates, some of which are applicable to the more resilient methyl carbamates. These strategies often involve nucleophilic attack at the carbonyl carbon or the methyl group of the ester.
One effective method involves the use of 2-mercaptoethanol in the presence of a base such as potassium phosphate in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures. organic-chemistry.org This nucleophilic deprotection protocol is advantageous for substrates containing functionalities that are sensitive to traditional hydrogenolysis or strong acid/base conditions. organic-chemistry.orgnih.gov The proposed mechanism involves the nucleophilic attack of the thiolate on the methyl group of the carbamate.
Diethylenetriamine has also been reported as an effective reagent for the chemoselective cleavage of unactivated carbamates without the need for additional catalysts. organic-chemistry.org
The following table summarizes some of the reported methods for the deprotection of methyl carbamates, which could be applicable to this compound.
| Reagent/Conditions | General Substrate | Notes | Reference |
|---|---|---|---|
| 2-Mercaptoethanol, K3PO4, DMAc, 75 °C | Methyl carbamate protected amines | Mild, nucleophilic conditions suitable for sensitive substrates. | organic-chemistry.org |
| TBAF, THF, reflux | Various carbamates including methyl carbamates | Selectivity is dependent on the carbamate and substrate structure. | lookchem.com |
| Diethylenetriamine | Unactivated carbamates | Chemoselective cleavage without additional catalysts. | organic-chemistry.org |
Functionalization of the Ester Linkage
Functionalization of the ester linkage in this compound offers a pathway to modify the properties of the molecule without affecting the core imine structure. The primary method for such a transformation is transesterification, where the methyl group is exchanged for a different alkyl or aryl group by reacting the carbamate with an alcohol in the presence of a catalyst.
Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of a molecule containing an imine, the choice of catalyst is critical to avoid undesired side reactions such as hydrolysis of the imine bond. A non-nucleophilic base or a Lewis acid could potentially be employed to facilitate the reaction while preserving the integrity of the imine.
While specific examples of transesterification on N-carbamoyl imines are not extensively documented, the general principles of carbamate chemistry suggest that this transformation is feasible. For instance, the reaction of this compound with a higher boiling point alcohol in the presence of a suitable catalyst and with the removal of methanol (B129727) could drive the equilibrium towards the formation of a new carbamate ester.
Potential catalysts for such a transformation could include:
Titanium(IV) alkoxides: Known to be effective for transesterification of esters and carbamates.
Dibutyltin oxide: A mild and effective catalyst for transesterification reactions.
Strong non-nucleophilic bases: Such as 1,8-diazabicycloundec-7-ene (DBU), which can activate the alcohol for nucleophilic attack.
The viability and efficiency of these methods would need to be experimentally verified for this compound, taking into account the potential for competing reactions at the imine functionality.
Intrinsic Stability and Degradation Pathways of N-Carbamoyl Imine Structures
The stability of this compound is a critical factor in its handling, storage, and application. The molecule's susceptibility to degradation is primarily determined by the stability of the carbamate and imine functionalities under various conditions.
Hydrolytic Stability of the Carbamate and Imine Bonds
Imine Bond Hydrolysis: The imine (Schiff base) linkage is generally susceptible to hydrolysis, reverting to the corresponding aldehyde (pentanal) and carbamate (methyl carbamate). The rate of this hydrolysis is highly dependent on the pH of the medium. masterorganicchemistry.commasterorganicchemistry.com
Acidic Conditions: Imine hydrolysis is typically catalyzed by acid. masterorganicchemistry.commasterorganicchemistry.com Protonation of the imine nitrogen increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. The rate of hydrolysis often shows a maximum in weakly acidic conditions (around pH 4-5) and decreases at very low pH due to the protonation of the amine nucleophile required for the reverse reaction (imine formation). masterorganicchemistry.com
Neutral and Basic Conditions: In neutral and basic media, the rate of imine hydrolysis is generally slower. masterorganicchemistry.com Under these conditions, the reaction proceeds through the uncatalyzed attack of water or hydroxide (B78521) ions on the imine carbon.
Carbamate Bond Hydrolysis: The carbamate linkage is generally more stable to hydrolysis than the imine bond, particularly under neutral and acidic conditions. Carbamates are significantly more stable than the corresponding esters but more susceptible to hydrolysis than amides. acs.org
Acidic Conditions: Acid-catalyzed hydrolysis of carbamates is possible but typically requires harsh conditions.
Basic Conditions: Carbamate hydrolysis is more readily achieved under basic conditions. researchgate.net The mechanism can proceed through a BAC2 (base-catalyzed acyl substitution) pathway involving nucleophilic attack of a hydroxide ion at the carbonyl carbon. For N-alkyl carbamates, an E1cB (unimolecular elimination conjugate base) mechanism may also operate, involving the formation of an isocyanate intermediate. researchgate.net
The relative lability of the imine bond compared to the carbamate bond suggests that under mild aqueous acidic or neutral conditions, this compound would primarily undergo hydrolysis at the C=N bond.
Photochemical and Thermal Decomposition Studies
For many carbamates, photochemical decomposition can proceed via cleavage of the carbamate C-O or N-C bonds. For instance, photolysis of some carbamates can lead to the formation of a carbamoyl radical, which can then undergo further reactions. nih.gov The specific products and quantum yields of photodecomposition are highly dependent on the structure of the carbamate and the reaction conditions, including the solvent and the presence of photosensitizers.
Thermal Decomposition: The thermal stability of this compound is an important consideration for its synthesis and purification, which may involve heating. The decomposition of N-alkyl carbamates upon heating can proceed through several pathways.
One common thermal degradation pathway for simple methyl carbamates involves a unimolecular elimination to form an isocyanate and an alcohol. researchgate.net For example, methyl N-methylcarbamate has been shown to decompose to methyl isocyanate and methanol at high temperatures. researchgate.net
Another potential pathway for N-carbamoyl imines is the thermal decomposition leading to the formation of the corresponding aldehyde, amine, and carbon dioxide. The specific degradation route and the temperature at which it occurs will depend on the substitution pattern of the imine and the carbamate. For N-carbamoyl imines derived from diamines, thermal degradation can lead to the formation of cyclic ureas through intramolecular cyclization. researchgate.netsemanticscholar.org
The following table provides a qualitative overview of the expected stability of the functional groups in this compound under different conditions, based on general chemical principles and data from related compounds.
| Condition | Imine Bond Stability | Carbamate Bond Stability | Primary Degradation Pathway |
|---|---|---|---|
| Mild Aqueous Acid (pH 4-6) | Low | High | Hydrolysis to pentanal and methyl carbamate |
| Neutral Aqueous (pH 7) | Moderate | High | Slow hydrolysis to pentanal and methyl carbamate |
| Aqueous Base (pH > 10) | Moderate | Moderate to Low | Hydrolysis of both imine and carbamate bonds |
| UV Irradiation | Potentially Low | Potentially Low | Photochemical cleavage of C=N, N-C, or C-O bonds |
| Elevated Temperature | Moderate | Moderate to Low | Decomposition to isocyanate, alcohol, aldehyde, and amine |
Advanced Research Applications of N Carbamoyl Imines
Role as Protecting Groups in Complex Organic Synthesis
In the intricate field of multi-step organic synthesis, the temporary masking of a reactive functional group is a crucial strategy. Carbamates are a popular and effective choice for the protection of amines because they render the nitrogen atom significantly less nucleophilic. masterorganicchemistry.com This protective function is a key attribute of the methyl carbamate (B1207046) portion of methyl N-[(Z)-pentylideneamino]carbamate.
The N-carbamoyl group serves to stabilize the imine, making it more robust than other types of imines, such as N-acylimines, while still allowing for straightforward removal when needed. researchgate.netrsc.org The utility of N-carbamoyl imines, including structures like this compound, is enhanced by the relative ease with which the carbamoyl (B1232498) moiety can be cleaved to regenerate the free amine or imine, a critical feature for a protecting group. rsc.orgrsc.orgku.ac.ae While methyl carbamates historically presented challenges in deprotection, modern synthetic methods have expanded the toolkit for their removal, making them a viable option alongside more common carbamate protecting groups like Boc, Cbz, and Fmoc. rsc.org
| Protecting Group Feature | Description in the Context of Methyl N-carbamoyl Imines | Significance in Synthesis |
|---|---|---|
| Reactivity Modulation | The methyl carbamate group withdraws electron density from the imine nitrogen, reducing its nucleophilicity and basicity. | Allows for selective reactions at other sites of a complex molecule without interference from the imine nitrogen. masterorganicchemistry.com |
| Enhanced Stability | N-carbamoyl imines exhibit greater stability compared to highly reactive N-acylimines. researchgate.netrsc.org | The protected compound can withstand a wider range of reaction conditions in subsequent synthetic steps. |
| Controlled Deprotection | The carbamate group can be removed under specific chemical conditions to unmask the original functionality. researchgate.netrsc.org | Enables the strategic re-introduction of the reactive imine or corresponding amine at the desired stage of a synthesis. |
Utilization as Key Intermediates in Fine Chemical Synthesis
The primary utility of N-carbamoyl imines in fine chemical synthesis stems from their heightened electrophilicity. The electron-withdrawing nature of the carbamate group makes the imine carbon atom highly susceptible to nucleophilic attack. rsc.orgku.ac.ae This increased reactivity is pivotal for the construction of complex nitrogen-containing molecules, particularly in the context of asymmetric synthesis. researchgate.net
This compound and its class of N-carbamoyl imines are valuable intermediates in a variety of carbon-carbon bond-forming reactions. Their high reactivity has been exploited in several key organocatalytic and organometallic methodologies, including:
Mannich Reactions: As electrophiles in the synthesis of β-amino carbonyl compounds. nih.gov
Strecker Reactions: For the synthesis of α-amino cyanides, which are precursors to amino acids. rsc.org
Aza-Henry (Nitro-Mannich) Reactions: Reacting with nitroalkanes to form β-nitro amines. rsc.org
Aziridination Reactions: Serving as substrates for the formation of three-membered aziridine rings. rsc.org
The predictable reactivity and stereochemical outcomes associated with these reactions make N-carbamoyl imines powerful tools for synthesizing chiral amines and other valuable building blocks for the pharmaceutical and agrochemical industries. rsc.org
| Reaction Type | Role of N-Carbamoyl Imine | Synthetic Product |
|---|---|---|
| Mannich Reaction | Electrophilic imine component | β-Amino carbonyl compounds nih.gov |
| Strecker Reaction | Electrophilic imine component | α-Amino cyanides rsc.org |
| Aza-Henry Reaction | Electrophilic imine component | β-Nitro amines rsc.org |
| Aziridination | Electrophilic imine component | Aziridines rsc.org |
Integration into Covalent Organic Framework (COF) Chemistry
Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, making them promising materials for various applications. wikipedia.org While direct synthesis using this compound as a building block is not established, the principles of postsynthetic modification (PSM) offer a pathway for integrating carbamate functionalities into COF architectures. rsc.org
PSM is a powerful strategy for functionalizing COFs after their initial synthesis. nih.gov A common and robust class of COFs is based on imine linkages due to the reversible nature of their formation, which facilitates crystallization. nih.gov These imine linkages, however, can be chemically transformed to create materials with new properties.
A hypothetical but chemically sound PSM route could involve a multistep transformation of an existing imine-linked COF. nih.gov First, the imine bonds within the framework could be reduced to more stable and flexible secondary amine linkages. rsc.orgnih.gov Subsequently, these newly formed amine groups could be reacted with a suitable reagent, such as a methyl chloroformate, to install methyl carbamate groups, thereby creating a novel carbamate-linked COF. This multistep solid-state synthesis approach allows for the creation of linkage types that are not accessible through direct, de novo synthesis. nih.govberkeley.edu
| Property | Imine-Linked COF | Hypothetical Carbamate-Linked COF |
|---|---|---|
| Linkage Geometry | Planar, rigid | Non-planar, flexible |
| Framework Stability | Susceptible to hydrolysis, especially in acidic conditions. nih.gov | Generally more robust and hydrolytically stable. acs.org |
| Porosity & Surface Area | Defined by rigid, planar linkers. wikipedia.org | May change due to conformational adjustments and altered layer stacking. nih.gov |
| Chemical Reactivity | Imine bond can participate in reversible reactions. | Carbamate linkage is largely stable but introduces hydrogen bond donor/acceptor sites. |
This transformation can enhance the chemical stability of the framework, particularly against hydrolysis, while also altering its porosity and adsorption characteristics due to changes in the framework's conformation and interlayer stacking. nih.govacs.org
Precursors in Polymer Science and Materials Chemistry (e.g., Polyurethane Chemistry)
The carbamate group is the defining linkage in polyurethanes, one of the most versatile classes of polymers. While this compound is not a direct monomer for polyurethane synthesis, compounds of this class are closely related to key precursors. rsc.org
The synthesis of polyurethanes typically involves the reaction of diisocyanates with polyols. Carbamates can serve as "blocked" or precursor forms of isocyanates. Through thermal decomposition, certain carbamates can be cleaved to generate an isocyanate and an alcohol. researchgate.net This process is relevant in applications where the direct handling of highly reactive isocyanates is undesirable. Therefore, molecules containing a carbamate moiety can be considered potential precursors in isocyanate-free routes to polyurethane materials, which is a growing area of sustainable chemistry. rsc.orgresearchgate.net The study of the decomposition and reactivity of compounds like this compound could provide insights into developing new precursors for advanced polymer synthesis.
Computational and Theoretical Chemistry Studies on Methyl N Z Pentylideneamino Carbamate Analogs
Electronic Structure and Bonding Analysis of N-Carbamoyl Imines
The electronic nature of N-carbamoyl imines is fundamental to their reactivity. These compounds feature a unique interplay of functional groups—the imine (C=N) bond and the adjacent carbamate (B1207046) moiety—which dictates their chemical properties. Computational studies have been instrumental in dissecting the electronic structure and bonding within this class of molecules.
Computational studies have shown that the extent of this resonance is sensitive to the nature of the substituent on the imine nitrogen. For instance, in N-arylcarbamates, the rotational barrier around the C(carbonyl)-N bond is lowered compared to N-alkylcarbamates. This is attributed to the electron-withdrawing nature of the aryl group, which competes for the nitrogen's lone pair, thereby reducing the double bond character of the C(carbonyl)-N bond. In the case of N-(2-pyrimidyl)carbamates, this effect is even more pronounced, leading to an unusually low rotational barrier. nih.gov
Theoretical calculations, supported by X-ray crystallographic data, reveal that as the electron-withdrawing ability of the group attached to the nitrogen increases, the C(carbonyl)-N bond lengthens, indicating a greater single-bond character. nih.gov This modulation of amide resonance is a key factor in tuning the reactivity of N-carbamoyl imines.
The three-dimensional structure and conformational flexibility of N-carbamoyl imines are critical determinants of their role in stereoselective reactions. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to explore the potential energy surface of these molecules, identifying stable conformers and the energy barriers that separate them.
A key conformational feature of the carbamate group is the rotational barrier around the C(carbonyl)-N bond. This rotation gives rise to syn and anti rotamers, which can exhibit different reactivities. Dynamic NMR spectroscopy, in conjunction with DFT calculations, has been used to quantify these rotational barriers. For a typical N-alkylcarbamate, the rotational barrier is approximately 16 kcal/mol. nih.gov However, as mentioned, this barrier can be significantly lower in N-arylcarbamates (around 12.5 kcal/mol) and even more so in N-heteroarylcarbamates (<9 kcal/mol for N-(2-pyrimidyl)carbamates). nih.gov
DFT calculations have been successful in reproducing these experimental barriers. For instance, studies on N-benzhydrylformamides, which share the formamide (B127407) fragment, show that DFT methods can satisfactorily predict the rotational barriers associated with the formyl group rotation, with calculated values typically in the range of 20–23 kcal/mol. mdpi.com These computational models allow for a systematic investigation of how different substituents on the imine and carbamate moieties influence the conformational preferences and rotational dynamics.
Mechanistic Elucidation of Reactions Involving N-Carbamoyl Imines
N-carbamoyl imines are valuable electrophiles in a variety of organic reactions, including Mannich, aza-Henry, and cycloaddition reactions. researchgate.netrsc.org Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of these transformations, providing insights into the catalytic cycles and the nature of transient species.
DFT has become the workhorse for studying the mechanisms of complex organic reactions. For reactions involving N-carbamoyl imines, DFT calculations can map out the entire catalytic cycle, identifying the key steps such as substrate coordination, bond formation, and catalyst regeneration.
For example, in catalyzed cycloaddition reactions, DFT can be used to model the interaction of the N-carbamoyl imine with the catalyst. These calculations can help determine the catalytically active species and how they activate the imine. Studies on related imine systems, such as N-tosyl formaldimine in InCl3-catalyzed reactions, have shown that DFT can support the identification of plausible in situ generated catalytic species and the step-wise mechanism of the reaction. semanticscholar.org The catalytic cycle often begins with the coordination of the imine to the catalyst, forming a more electrophilic iminium intermediate. This intermediate then reacts with the nucleophile, and subsequent steps lead to the product and regeneration of the catalyst. semanticscholar.org
A central goal of mechanistic studies is the identification and characterization of transition states and intermediates, which are often too fleeting to be observed experimentally. Computational methods provide a powerful means to access information about these transient species. researchgate.net
By calculating the energies and geometries of reactants, products, intermediates, and transition states, a complete energy profile for the reaction can be constructed. The transition state is a first-order saddle point on the potential energy surface, and its structure reveals the atomic motions involved in the bond-breaking and bond-forming processes. For instance, in the Mannich reaction of N-carbamoyl imines, DFT calculations can be used to model the transition states for the nucleophilic addition to the imine, helping to rationalize the observed stereoselectivity. researchgate.net Different transition state models, such as open or cyclic transition states, can be evaluated to determine the most likely reaction pathway. beilstein-journals.org
Application of Computational Methods in Catalyst Design for N-Carbamoyl Imine Transformations
The insights gained from computational studies of reaction mechanisms can be leveraged for the rational design of new and improved catalysts. By understanding how a catalyst interacts with the N-carbamoyl imine and influences the transition state energies, it is possible to computationally screen potential catalyst candidates and predict their efficacy. researchgate.net
Computational catalyst design involves a synergistic interplay between theory and experiment. researchgate.net Theoretical calculations can be used to propose new catalyst structures with desired properties, such as enhanced activity or selectivity. For example, by modifying the ligands on a metal catalyst, it is possible to tune its steric and electronic properties. DFT calculations can predict how these modifications will affect the catalytic cycle, guiding the synthetic efforts towards the most promising candidates. This approach has the potential to accelerate the discovery of new catalysts for transformations involving N-carbamoyl imines, leading to more efficient and selective synthetic methods. rsc.org
Analytical Methodologies for the Characterization of N Carbamoyl Imine Compounds
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation of organic compounds. For methyl N-[(Z)-pentylideneamino]carbamate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide key information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to each type of proton in the molecule. The methyl group of the carbamate (B1207046) would likely appear as a singlet around 3.7 ppm. The protons of the pentylidene chain would exhibit characteristic multiplets, with the terminal methyl group appearing as a triplet around 0.9 ppm. The proton on the imine carbon (C=N-H) would be a key diagnostic signal, likely appearing as a triplet in the downfield region, typically between 7.5 and 8.5 ppm, due to coupling with the adjacent methylene (B1212753) group. The (Z)-configuration influences the chemical shift of the protons on the carbon adjacent to the imine.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carbamate group would be expected to have a chemical shift in the range of 155-165 ppm. The imine carbon (C=N) would also be a characteristic downfield signal, typically appearing between 160 and 170 ppm. The methyl carbon of the carbamate would be found further upfield, around 52 ppm. The carbons of the pentylidene chain would appear at distinct chemical shifts in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band around 1720-1740 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the carbamate group. Another important band, corresponding to the C=N stretching of the imine, would be expected in the region of 1640-1690 cm⁻¹. The N-H stretching of the carbamate would likely appear as a broad band around 3200-3400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. Fragmentation patterns would also be diagnostic, with potential cleavages occurring at the C-N and C-O bonds of the carbamate and along the pentylidene chain.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Singlet (~3.7 ppm, O-CH₃); Triplet (~8.0 ppm, N=CH); Multiplets (pentylidene chain) |
| ¹³C NMR | Downfield signals (~160 ppm, C=O; ~165 ppm, C=N); Upfield signal (~52 ppm, O-CH₃) |
| IR | Strong C=O stretch (~1730 cm⁻¹); C=N stretch (~1660 cm⁻¹); N-H stretch (~3300 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight; Characteristic fragmentation patterns |
Chromatographic Separation and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of carbamate compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds, which is often the case for carbamates. A reversed-phase HPLC method would likely be suitable for this compound.
Stationary Phase: A C18 or C8 column would be a common choice.
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation.
Detection: UV detection would be appropriate, as the imine and carbamate functionalities exhibit UV absorbance.
Gas Chromatography (GC)
For volatile and thermally stable compounds, GC is an excellent technique for purity assessment. The suitability of GC for this compound would depend on its thermal stability. If stable, a method could be developed.
Column: A capillary column with a non-polar or medium-polarity stationary phase would be used.
Detection: A Flame Ionization Detector (FID) would provide a general response for the organic compound, while a Nitrogen-Phosphorus Detector (NPD) would offer more selective and sensitive detection due to the presence of nitrogen in the molecule. Mass spectrometry can also be coupled with GC (GC-MS) for definitive peak identification.
| Chromatographic Technique | Typical Conditions for Carbamate Analysis |
| HPLC | Column: Reversed-phase C18 or C8; Mobile Phase: Water/Acetonitrile or Water/Methanol gradient; Detector: UV |
| GC | Column: Capillary with non-polar or mid-polarity phase; Detector: FID, NPD, or MS |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would unambiguously determine its solid-state structure. This technique would confirm the (Z)-configuration of the imine double bond and provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. For chiral N-carbamoyl imines, X-ray crystallography is the definitive method for determining the absolute configuration.
Future Research Perspectives for N Carbamoyl Imines, Including Methyl N Z Pentylideneamino Carbamate
Development of Novel and Efficient Synthetic Routes
The synthesis of N-carbamoyl imines is a cornerstone for their application. While initial methods involved the reaction of diethylacetals with methyl carbamates, research has evolved to include more efficient and versatile approaches. researchgate.net A significant area of future research will be the development of catalytic, atom-economical, and environmentally benign methods for their preparation.
One promising direction is the in-situ generation of N-carbamoyl imines from stable precursors. For instance, N,O-acetals have been successfully used as bench-stable surrogates for N-carbamoyl imines in asymmetric Mannich reactions. nih.gov This strategy avoids the isolation of the often-unstable imine, simplifying the operational procedure. iciq.org Future work could focus on expanding the range of stable precursors and the catalysts that can activate them under mild conditions.
Another avenue for exploration is the direct synthesis from readily available starting materials. For example, methods for the direct conversion of amines, carbon dioxide, and halides into carbamates are being developed. organic-chemistry.org Adapting such three-component coupling reactions to directly form N-carbamoyl imines would represent a significant advancement in efficiency and sustainability.
| Precursor Type | Advantages | Potential Research Directions |
| α-Amido sulfones | Stable, easily handled | Development of new catalysts for in-situ generation under milder conditions. |
| N,O-acetals | Bench-stable surrogates | Broadening the scope to include a wider variety of imine structures. |
| Amines, CO2, Halides | Readily available starting materials | Direct one-pot synthesis of N-carbamoyl imines. |
Exploration of Unprecedented Reactivity and Catalysis
N-carbamoyl imines are known for their enhanced reactivity toward nucleophiles compared to other imine derivatives, which is attributed to the electron-withdrawing nature of the carbamoyl (B1232498) group. researchgate.netnih.govrsc.orgrsc.orgku.ac.ae This heightened reactivity has been extensively utilized in various enantioselective transformations. nih.govrsc.orgrsc.orgku.ac.ae
Future research will likely focus on uncovering new modes of reactivity. Photoredox catalysis, for example, has emerged as a powerful tool in organic synthesis. The application of photoredox catalysis to N-carbamoyl imines could enable novel transformations, such as radical additions and cycloadditions, that are not accessible through traditional thermal methods. acs.orgacs.org
In the realm of catalysis, the development of more efficient and selective catalysts remains a priority. While significant progress has been made with organometallic and organocatalytic systems, there is still room for improvement in terms of catalyst loading, turnover numbers, and substrate scope. researchgate.netrsc.org For instance, the use of chiral primary amine catalysts in Mannich reactions with N-carbamoyl imine surrogates has shown high yields and excellent stereoselectivity. nih.gov Future efforts could be directed towards designing catalysts that can control both relative and absolute stereochemistry with even greater precision. iciq.org
| Catalytic Approach | Key Advantages | Future Research Focus |
| Organocatalysis | Metal-free, environmentally benign | Development of bifunctional catalysts for enhanced activation and stereocontrol. |
| Organometallic Catalysis | High reactivity and selectivity | Design of catalysts with novel ligands for unprecedented transformations. |
| Photoredox Catalysis | Access to radical pathways | Exploration of novel cycloaddition and cross-coupling reactions. |
Design of Next-Generation Functional Materials
The unique chemical properties of N-carbamoyl imines and their derivatives make them attractive building blocks for the synthesis of functional materials. The amine derivatives produced from reactions of N-carbamoyl imines can be incorporated into polymers, metal-organic frameworks (MOFs), and other materials.
A key area of future research will be the design and synthesis of polymers with tailored properties. For example, the incorporation of chiral amine moieties, derived from asymmetric reactions of N-carbamoyl imines, into polymer backbones could lead to the development of novel chiral stationary phases for chromatography or materials with unique chiroptical properties.
Furthermore, the reactivity of the N-carbamoyl imine functionality itself could be harnessed in the development of dynamic materials. For instance, the reversible formation and cleavage of the imine bond could be used to create self-healing polymers or responsive materials that change their properties in response to external stimuli such as pH or light.
Advancement of Green Chemical Synthesis Principles
The principles of green chemistry are increasingly guiding synthetic organic chemistry research. Future work on N-carbamoyl imines will undoubtedly be influenced by the need for more sustainable and environmentally friendly processes.
One major focus will be the replacement of hazardous solvents with greener alternatives. The use of supercritical carbon dioxide (sc-CO2) as a reaction medium for imine synthesis is a promising approach, as it is non-toxic, non-flammable, and easily removable. chemistryviews.org Research into the use of sc-CO2 or other green solvents for reactions involving N-carbamoyl imines could significantly reduce the environmental impact of these processes.
Another key aspect of green chemistry is the development of catalytic reactions that proceed with high atom economy. The direct, catalytic synthesis of imines from amines, for instance, avoids the need for stoichiometric reagents and reduces waste. rsc.org Future research will aim to develop similar atom-economical methods for the synthesis and transformation of N-carbamoyl imines. This includes the development of solvent- and catalyst-free synthetic methods, potentially utilizing techniques like pressure reduction to drive reactions to completion. researchgate.net
| Green Chemistry Principle | Application to N-Carbamoyl Imine Chemistry | Future Research Goals |
| Use of Green Solvents | Supercritical CO2, water, bio-based solvents | Expanding the scope of reactions in green solvents. |
| Atom Economy | In-situ generation, catalytic syntheses | Designing one-pot, multi-component reactions. |
| Energy Efficiency | Microwave-assisted synthesis, mechanochemistry | Developing reactions that proceed at ambient temperature and pressure. |
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl N-[(Z)-pentylideneamino]carbamate?
Methodological Answer:
The synthesis of carbamates like this compound typically involves coupling a carbamoyl chloride with an alcohol or amine precursor. For stereoselective synthesis of the (Z)-pentylideneamino group, methods such as Wittig reactions or condensation reactions under controlled pH and temperature can be employed to favor the Z-configuration . For example, methyl carbamates are often synthesized using methyl chloroformate with a primary amine in the presence of a base (e.g., triethylamine) in anhydrous solvents like THF or dichloromethane . Reaction monitoring via TLC or LC-MS ensures intermediate formation, while purification via column chromatography or recrystallization yields the final product.
Basic: How can the structure of this compound be validated experimentally?
Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques :
- FT-IR : Confirm the presence of carbamate C=O (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- NMR : ¹H NMR identifies the methyl group (δ ~3.6 ppm for OCH₃) and the Z-configuration via coupling constants (e.g., J = 10–12 Hz for transoid protons in the pentylideneamino group) .
- X-ray crystallography : Use SHELX software for refinement to resolve stereochemistry and bond angles, ensuring the Z-configuration is accurately assigned .
Basic: What biological assays are suitable for evaluating the acetylcholinesterase inhibitory activity of this compound?
Methodological Answer:
- Ellman’s assay : Monitor acetylthiocholine hydrolysis via UV-Vis (412 nm) in the presence of DTNB (5,5′-dithiobis-2-nitrobenzoic acid). Compare inhibition rates (IC₅₀) to reference standards like donepezil .
- Molecular docking : Use AutoDock Vina to simulate binding interactions with acetylcholinesterase active sites, focusing on hydrogen bonding with catalytic serine residues .
- Structure-activity relationship (SAR) : Compare activity with analogs (e.g., halogen-substituted carbamates) to assess the impact of the Z-pentylideneamino group .
Advanced: How does the Z-configuration of the pentylideneamino group influence physicochemical properties?
Methodological Answer:
The Z-configuration affects molecular geometry and intermolecular interactions :
- Steric effects : The Z-isomer may adopt a planar conformation, enhancing π-π stacking with aromatic residues in enzyme binding pockets .
- Dipole moments : Computational analysis (e.g., NBO, HOMO-LUMO) reveals differences in electron distribution between Z and E isomers, impacting solubility and reactivity .
- Thermodynamic stability : DSC/TGA studies show Z-isomers often exhibit higher melting points due to tighter crystal packing .
Advanced: How can computational modeling resolve contradictions in experimental bioactivity data?
Methodological Answer:
- Quantum mechanical calculations : Perform DFT (e.g., B3LYP/6-31G*) to model electronic properties and predict reactive sites. Compare HOMO-LUMO gaps to experimental redox potentials .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to identify transient binding modes not captured in static crystallographic models .
- SAR statistical analysis : Apply multivariate regression to correlate substituent effects (e.g., logP, Hammett constants) with bioactivity outliers .
Advanced: What strategies address discrepancies in enzyme inhibition potency across carbamate analogs?
Methodological Answer:
- Crystallographic analysis : Resolve enzyme-ligand co-crystal structures to identify steric clashes or unexpected binding poses (e.g., using SHELXL for refinement) .
- Kinetic studies : Determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots. For example, this compound may exhibit mixed inhibition due to dual binding sites .
- Isotopic labeling : Use ¹⁸O-labeled carbamates in MS studies to track covalent adduct formation with active-site residues .
Advanced: How can spectroscopic data differentiate between degradation products and the parent compound?
Methodological Answer:
- LC-HRMS : Monitor [M+H]⁺ ions for mass shifts indicative of hydrolysis (e.g., loss of methyl carbamate, +18 Da for water addition) .
- 2D NMR (HSQC, HMBC) : Assign degradation product structures by correlating proton and carbon shifts, particularly for hydrolyzed amine intermediates .
- IR spectroscopy : Detect new carbonyl stretches (e.g., carboxylic acids at ~1700–1750 cm⁻¹) from oxidative degradation .
Advanced: What experimental designs optimize the scalability of Z-selective carbamate synthesis?
Methodological Answer:
- Flow chemistry : Use microreactors to control residence time and temperature, enhancing Z-selectivity via rapid mixing .
- Catalytic systems : Screen Pd(PPh₃)₄ or Ru-based catalysts for stereoselective imine formation, as seen in analogous ynamide couplings .
- DoE (Design of Experiments) : Apply factorial designs to optimize solvent polarity, base strength, and reaction time for >90% Z-yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
